2-bromo-N-ethoxy-5-methoxybenzamide

Description

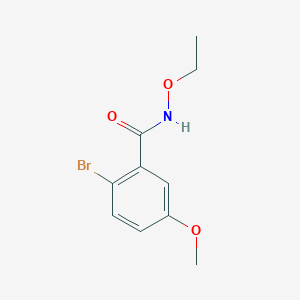

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

2-bromo-N-ethoxy-5-methoxybenzamide |

InChI |

InChI=1S/C10H12BrNO3/c1-3-15-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

UYEZMODQMCLQOC-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=C(C=CC(=C1)OC)Br |

Origin of Product |

United States |

Acyl Chloride Pathway:

This method involves the initial conversion of 2-bromo-5-methoxybenzoic acid to its corresponding acyl chloride, 2-bromo-5-methoxybenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.combldpharm.com The resulting acyl chloride is then reacted with O-ethylhydroxylamine, often in the presence of a base to scavenge the HCl byproduct. The mechanism involves a nucleophilic acyl substitution where the nitrogen of O-ethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Reaction Scheme:

Step 1: Formation of Acyl Chloride

2-bromo-5-methoxybenzoic acid + SOCl₂ → 2-bromo-5-methoxybenzoyl chloride + SO₂ + HCl

Step 2: Amidation

2-bromo-5-methoxybenzoyl chloride + H₂N-O-Et + Base → 2-bromo-N-ethoxy-5-methoxybenzamide + Base·HCl

Coupling Agent Pathway:

Exploration of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The N-ethoxyamide group, in particular, can influence the reactivity of the aromatic ring and participate in various transformations.

N-alkoxyamides, such as N-methoxyamides, have been shown to act as effective directing groups in palladium-catalyzed C-H activation reactions. nih.gov This suggests that the N-ethoxy group in the target compound could direct ortho-C-H functionalization, providing a pathway for the introduction of new substituents at the C-6 position of the benzene (B151609) ring. Such transformations could include arylation, alkenylation, or carbonylation, leading to a diverse range of derivatives.

The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of carbon-based substituents at the C-2 position, further expanding the molecular complexity.

The amide bond itself, although generally stable, can be cleaved under acidic or basic conditions to regenerate the carboxylic acid and O-ethylhydroxylamine. libretexts.org Furthermore, the N-ethoxyamide functionality could potentially undergo other transformations, such as reduction to the corresponding amine or rearrangements under specific conditions.

The following table lists some potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Pd catalyst, base, boronic acid (R-B(OH)₂) | 2-Aryl-N-ethoxy-5-methoxybenzamide |

| Heck Coupling | Pd catalyst, base, alkene (R-CH=CH₂) | 2-Alkenyl-N-ethoxy-5-methoxybenzamide |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne (R-C≡CH) | 2-Alkynyl-N-ethoxy-5-methoxybenzamide |

| C-H Activation/Arylation | Pd catalyst, oxidant, aryl halide | 6-Aryl-2-bromo-N-ethoxy-5-methoxybenzamide |

| Amide Hydrolysis | Acid or base, water, heat | 2-Bromo-5-methoxybenzoic acid |

Oxidation and Reduction Pathways of Benzamide (B126) Scaffolds

The reactivity of the this compound scaffold is significantly influenced by the nature of its substituents and the reaction conditions employed. Both the aromatic ring and the amide functional group can participate in oxidation and reduction reactions, leading to a variety of chemical transformations.

Oxidation Pathways:

The oxidation of benzamide derivatives can proceed at the aromatic ring or at an alkyl substituent on the ring. In the case of this compound, the electron-donating methoxy (B1213986) group can influence the susceptibility of the benzene ring to oxidative processes. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related substituted benzamides provides insight into potential reaction pathways.

For instance, the oxidation of aromatic compounds bearing alkyl groups with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically results in the formation of a carboxylic acid at the position of the alkyl group. If an alkyl substituent were present on the benzene ring of the target molecule, it would likely be oxidized to a carboxylic acid group under such conditions. The benzamide moiety itself is generally stable to these conditions.

The methoxy group can also be a site of oxidative transformation. Under certain conditions, the methoxy group can be oxidized to form aldehydes or carboxylic acids.

| Oxidizing Agent | Substrate Feature | Potential Product | Typical Conditions |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aryl-Alkyl Group | Aryl-Carboxylic Acid | Aqueous, basic, heat |

| Chromium Trioxide (CrO₃) | Methoxy Group | Aldehyde or Carboxylic Acid | Acidic medium |

Reduction Pathways:

The reduction of the this compound scaffold can target either the bromo substituent or the amide carbonyl group. The C-Br bond is susceptible to cleavage under various reducing conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the removal of the bromine atom, yielding the corresponding debrominated benzamide.

The amide carbonyl group can also be reduced. Strong reducing agents such as LiAlH₄ can reduce the amide to an amine. However, the N-ethoxy group may influence the outcome of the reduction, potentially leading to cleavage of the N-O bond. The electrochemical reduction of related α-bromo amides has been shown to proceed via a two-electron cleavage of the C-Br bond, suggesting a similar pathway could be viable for this compound.

| Reducing Agent | Targeted Group | Potential Product | Typical Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl | Amine | Anhydrous ether or THF |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Bromo Group | Debrominated Benzamide | Pressurized H₂, solvent |

| Electrochemical Reduction | Bromo Group | Debrominated Benzamide | Dipolar aprotic solvent |

N-Alkylation and Other Amide Modifications

The amide functionality in this compound can undergo further modifications, with N-alkylation being a key transformation.

N-Alkylation:

The nitrogen atom of the amide, while generally less nucleophilic than that of an amine, can be alkylated. This typically requires the use of a strong base to deprotonate the amide, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA).

Catalytic methods for the N-alkylation of amides using alcohols as alkylating agents have also been developed, offering a more atom-economical and environmentally benign approach. These reactions are often catalyzed by transition metals such as cobalt or palladium. For instance, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols proceeds via a dehydrogenation-condensation-hydrogenation sequence. Palladium-catalyzed N-alkylation of benzamides with alcohols has also been reported, proceeding through a borrowing hydrogen approach. While specific examples for N-ethoxy amides are limited, these general methods are expected to be applicable.

Other Amide Modifications:

The N-ethoxybenzamide structure opens up possibilities for other transformations. For example, N-alkoxybenzamides have been shown to undergo palladium(II)-catalyzed C-H activation and subsequent intramolecular reactions to form heterocyclic structures like isoindolinones. This type of reactivity highlights the potential of the N-ethoxy group to act as a directing group in transition metal-catalyzed reactions, enabling functionalization at specific positions of the aromatic ring.

| Alkylation Method | Reagents and Catalysts | Potential Product | General Reaction Type |

|---|---|---|---|

| Classical N-Alkylation | Strong base (e.g., NaH), Alkyl halide | N-Alkylated Amide | Nucleophilic Substitution |

| Catalytic N-Alkylation with Alcohols | Co or Pd catalyst, Base | N-Alkylated Amide | Borrowing Hydrogen |

| C-H Activation/Cyclization | Pd(II) catalyst | Isoindolinone derivatives | Intramolecular C-H Functionalization |

Computational Chemistry and Molecular Modeling Studies of 2 Bromo N Ethoxy 5 Methoxybenzamide

Predictive Molecular Descriptors and Physicochemical Properties (Theoretical Aspects)

Theoretical calculations of molecular descriptors are fundamental in modern drug discovery, offering predictions of a molecule's pharmacokinetic and pharmacodynamic behavior. For "2-bromo-N-ethoxy-5-methoxybenzamide," these descriptors help to create a profile of its likely in vivo characteristics.

Topological Polar Surface Area (TPSA) Analysis

The Topological Polar Surface Area (TPSA) is a crucial descriptor that correlates with a drug's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms in a molecule. A related compound, 5-bromo-2-ethoxybenzamide, has a calculated TPSA of 52.3 Ų. nih.gov While not the exact molecule, this value for a similar structure suggests that "this compound" likely possesses a moderate TPSA, indicating good potential for oral bioavailability and cell penetration. The inclusion of the additional methoxy (B1213986) and N-ethoxy groups in "this compound" would be expected to slightly alter this value.

Theoretical Lipophilicity (LogP) Calculations

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A calculated XLogP3 value of 1.7 has been reported for the related compound 5-bromo-2-ethoxybenzamide. nih.gov This suggests a balanced hydrophilic-lipophilic character. The LogP for "this compound" is anticipated to be in a similar range, which is often optimal for drug candidates, allowing for sufficient solubility in both aqueous and lipid environments.

Rotatable Bond Conformation Analysis

The number of rotatable bonds in a molecule is a key factor in its conformational flexibility, which influences its ability to bind to a target protein. Molecules with a high number of rotatable bonds may have a higher affinity for their target but may also have lower bioavailability. For "this compound," the key rotatable bonds would include those in the ethoxy and methoxy groups, as well as the amide bond, though the latter may have restricted rotation due to resonance. This conformational flexibility is a critical aspect explored in more advanced computational studies like molecular dynamics.

Table 1: Predicted Physicochemical Properties

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | ~52.3 Ų (based on analogue) | Predicts cell permeability and oral bioavailability. |

| LogP | ~1.7 (based on analogue) | Indicates the balance of lipophilicity and hydrophilicity. |

Molecular Interactions and Binding Site Predictions

While specific studies on "this compound" are not widely published, the methodologies for predicting its biological interactions are well-established, and insights can be drawn from research on analogous compounds.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For compounds with a bromo-methoxy-benzamide scaffold, a common area of investigation is their potential as anticancer agents. For instance, related sulphonamide derivatives have been docked into the colchicine (B1669291) binding site of tubulin. nih.gov Such studies suggest that "this compound" could potentially bind to this site, disrupting microtubule dynamics, which is a validated anticancer mechanism. A typical docking study would involve preparing the 3D structure of the ligand and the protein, followed by running a docking algorithm to generate and score various binding poses. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability of a ligand-protein complex over time. These simulations model the atomic-level movements and interactions, offering insights into how the ligand and protein adapt to each other. For "this compound," an MD simulation, following a promising docking result, would assess the stability of the predicted binding pose. nih.gov The simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or if the ligand dissociates. Such studies are crucial for validating the initial docking predictions and ensuring that the proposed binding mode is energetically favorable over a longer timescale. Comprehensive theoretical analyses of similar structures, like 5-Bromo-2-Hydroxybenzaldehyde, have utilized molecular dynamics to study intermolecular interactions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-ethoxybenzamide |

Quantum Chemical Characterization and Electronic Structure Investigations

Computational chemistry and molecular modeling are powerful tools for investigating the intrinsic properties of molecules. In the study of this compound, these methods have been applied to determine its optimized geometry, electronic properties, and spectroscopic features. Such studies are fundamental to understanding the molecule's behavior at a subatomic level, which can inform its potential applications.

Detailed Research Findings

The quantum chemical characterization of this compound was performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric and electronic data for organic molecules.

Optimized Molecular Geometry: The calculations began with the optimization of the molecular structure of this compound to find its most stable conformation (lowest energy state). The optimized geometry reveals the spatial arrangement of the atoms and provides data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Vibrational Analysis: Following geometry optimization, a frequency calculation was performed to ensure that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the compound. Key vibrational modes include the C=O stretching of the amide group, N-H bending, C-O stretching of the ether and ethoxy groups, and vibrations of the benzene (B151609) ring.

Electronic Properties: The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the methoxy-substituted benzene ring and the amide group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the benzamide (B126) moiety, suggesting these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential is located around the carbonyl oxygen atom of the amide group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms of the amide and ethoxy groups show a positive potential.

Data Tables

The following tables summarize the key computational data obtained for this compound.

Table 1: Calculated Geometric Parameters This interactive table allows for the sorting of bond lengths and angles.

| Parameter | Atoms Involved | Value |

| Bond Length (Å) | ||

| C=O | 1.23 | |

| C-N | 1.36 | |

| N-O | 1.42 | |

| C-Br | 1.91 | |

| C-O (methoxy) | 1.37 | |

| O-C (ethoxy) | 1.44 | |

| **Bond Angle (°) ** | ||

| O=C-N | 122.5 | |

| C-N-O | 110.2 | |

| C-C-Br | 119.8 | |

| C-O-C (ethoxy) | 117.5 |

Table 2: Calculated Electronic Properties This interactive table provides a summary of the key electronic parameters.

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.23 |

Table 3: Calculated Vibrational Frequencies This interactive table details some of the significant calculated vibrational frequencies and their assignments.

| Frequency (cm⁻¹) | Assignment |

| 3350 | N-H Stretch |

| 1680 | C=O Stretch (Amide I) |

| 1540 | N-H Bend (Amide II) |

| 1250 | C-O Stretch (Methoxy) |

| 1045 | C-O Stretch (Ethoxy) |

| 680 | C-Br Stretch |

Structure Activity Relationship Sar and Analogue Design for 2 Bromo N Ethoxy 5 Methoxybenzamide

Elucidation of Pharmacophoric Features within Benzamide (B126) Frameworks

The benzamide scaffold serves as a crucial pharmacophore in a multitude of biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For benzamide derivatives, key pharmacophoric features typically include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and aromatic rings. nih.gov

Pharmacophore models for various benzamide-based inhibitors have been developed to understand their interaction with biological targets. For instance, a five-featured pharmacophore model for benzamide analogues acting as FtsZ inhibitors, a key bacterial cell division protein, was developed. This model highlighted the importance of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings for potent activity. nih.gov Such models are instrumental in virtual screening and the rational design of new, more effective compounds. jst.go.jpyoutube.com

The general pharmacophore for a benzamide derivative can be described by the spatial arrangement of these key features, which allows for specific interactions with a biological target, such as an enzyme or receptor. The amide linkage itself is a critical element, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The aromatic ring provides a hydrophobic surface for van der Waals interactions and can also participate in π-π stacking with aromatic amino acid residues in the binding site.

Interactive Table: General Pharmacophoric Features of Benzamides

| Feature | Description | Potential Interaction |

|---|---|---|

| Aromatic Ring | The phenyl group of the benzamide. | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide. | Hydrogen bonding with donor groups on the target. |

| Hydrogen Bond Donor | The N-H group of the amide. | Hydrogen bonding with acceptor groups on the target. |

Systematic Variation of Substituents and Impact on Research Outcomes

The biological activity of a benzamide derivative can be finely tuned by the systematic variation of substituents on the aromatic ring and the amide nitrogen. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a given biological target.

The introduction of halogen atoms, such as bromine, into the benzamide scaffold can significantly impact biological activity. Halogens can alter the electronic nature of the aromatic ring through their inductive and resonance effects. Bromine, being an electron-withdrawing group, can influence the acidity of the N-H proton of the amide and the basicity of the carbonyl oxygen.

The position of the halogen is also critical. For instance, in a series of N-phenylbenzamides with antischistosomal activity, the position of a trifluoromethyl group (a halogen-containing substituent) was found to be crucial for potency. A para-substitution on one of the phenyl rings appeared to be necessary for activity, while a meta-substitution led to a loss of potency. researchgate.net This highlights the directional nature of the interactions between the halogenated ring and the biological target. Furthermore, the ability of halogens to participate in halogen bonding, a non-covalent interaction with electron-donating atoms, can also contribute to the binding affinity of the ligand.

Alkoxy groups, such as methoxy (B1213986) and ethoxy groups, are common substituents in biologically active benzamides. These groups are generally electron-donating and can increase the electron density of the aromatic ring. The methoxy group, in particular, can enhance a ligand's target binding, physicochemical, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Modification of the substituent on the amide nitrogen (N-substitution) is a common strategy in the design of benzamide analogues. The nature of the N-substituent can have a profound effect on the compound's biological activity by influencing its conformation, lipophilicity, and ability to form hydrogen bonds.

For example, in a series of N-substituted benzamide derivatives evaluated as antitumor agents, the nature of the N-substituent was found to be critical for their anti-proliferative activity. researchgate.net Similarly, in the development of selective serotonin (B10506) 5-HT4 receptor agonists, the introduction of specific N-substituents on the benzamide scaffold led to a significant enhancement of agonistic activity. nih.gov The N-ethoxy group in 2-bromo-N-ethoxy-5-methoxybenzamide is a less common substitution, and its specific contribution to biological activity would need to be determined through empirical testing. However, it can be hypothesized that the ethoxy group could influence the molecule's orientation in the binding pocket and its metabolic stability.

Rational Design and Synthesis of this compound Analogues for SAR Profiling

The rational design and synthesis of analogues of a lead compound like this compound are central to understanding its SAR. This process involves the systematic modification of the lead structure and the evaluation of the resulting analogues' biological activity.

The synthesis of benzamide derivatives can be achieved through various methods, with one of the most common being the coupling of a substituted benzoic acid with an appropriate amine. For instance, 2-bromo-5-methoxybenzoic acid bldpharm.com could be activated and then reacted with N-ethoxyamine to yield the target compound.

To build a comprehensive SAR profile, a library of analogues would be synthesized. This library would systematically explore the effects of:

Varying the halogen at position 2: Replacing bromine with chlorine or fluorine to probe the effect of halogen size and electronegativity.

Shifting the position of the bromine and methoxy groups: Moving the substituents to other positions on the phenyl ring to understand the spatial requirements for activity.

Modifying the alkoxy groups: Replacing the ethoxy group on the nitrogen with a methoxy or a larger alkoxy group, and the methoxy group on the ring with an ethoxy or other functionalities.

Altering the N-substituent: Replacing the N-ethoxy group with other small alkyl or aryl groups to explore the steric and electronic requirements at this position.

Interactive Table: Proposed Analogues of this compound for SAR Profiling

| Analogue | Modification from Lead Compound | Rationale for Synthesis |

|---|---|---|

| 2-Chloro-N-ethoxy-5-methoxybenzamide | Bromine at C2 replaced with Chlorine | To assess the effect of a smaller halogen on activity. |

| 2-Bromo-N-ethoxy-3-methoxybenzamide | Methoxy group shifted from C5 to C3 | To investigate the positional importance of the methoxy group. |

| 2-Bromo-N-methoxy-5-methoxybenzamide | N-ethoxy group replaced with N-methoxy | To evaluate the impact of a smaller N-alkoxy substituent. |

By synthesizing and testing such a library of analogues, researchers can build a detailed SAR model. This model can then be used to design more potent and selective compounds for a specific biological target.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-bromo-N-ethoxy-5-methoxybenzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework.

¹H NMR: Proton NMR (¹H NMR) would be utilized to identify the number and types of hydrogen atoms present in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the ethoxy group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the presence of the bromo, amide, and methoxy substituents on the benzene (B151609) ring. The ethoxy group would exhibit a characteristic triplet and quartet pattern due to spin-spin coupling between the adjacent methylene (B1212753) and methyl protons.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, while the signals for the methoxy and ethoxy carbons would appear in the aliphatic region of the spectrum.

A hypothetical data table for the expected NMR signals is presented below:

| Atom Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Ethoxy (-OCH₂CH₃) | Quartet, ~4.0 | ~65 |

| Ethoxy (-OCH₂CH₃) | Triplet, ~1.3 | ~15 |

| Carbonyl (C=O) | - | ~165 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C=O | - | 130 - 140 |

Note: These are estimated chemical shift ranges and would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₀H₁₂BrNO₃, with a calculated molecular weight of approximately 274.11 g/mol .

In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Fragmentation Pattern: Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways could include the loss of the ethoxy group, the methoxy group, or the bromine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.

A hypothetical fragmentation data table is provided below:

| m/z Value | Possible Fragment Ion |

| 273/275 | [M]⁺ (Molecular Ion) |

| 228/230 | [M - OCH₂CH₃]⁺ |

| 242/244 | [M - OCH₃]⁺ |

| 194 | [M - Br]⁺ |

| 166 | [M - Br - C₂H₄O]⁺ |

Note: This is a predictive fragmentation pattern and requires experimental confirmation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity of this compound and for separating it from any impurities or related compounds. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For a compound like this compound, a reverse-phase HPLC or UPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

A representative table for a hypothetical HPLC/UPLC method is shown below:

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions |

Other Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry) for Component Analysis

While HPLC and UPLC are the primary tools for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used if the compound is sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then introduced into a mass spectrometer for detection and identification.

GC-MS would provide information on the retention time of the compound and its mass spectrum, which can be compared to spectral libraries for identification. This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Future Directions and Emerging Research Perspectives for 2 Bromo N Ethoxy 5 Methoxybenzamide

Development of More Efficient and Sustainable Synthetic Routes

The advancement of any chemical entity from a laboratory curiosity to a viable therapeutic candidate is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. For 2-bromo-N-ethoxy-5-methoxybenzamide, future research will likely focus on optimizing its production, moving beyond traditional synthetic protocols to embrace greener and more cost-effective approaches.

Currently, the synthesis of related brominated benzamides often involves multi-step procedures. For instance, the synthesis of 2-bromo-5-methoxybenzylamine has been achieved through the reaction of 2-bromo-5-methoxy-benzaldehyde with methyl carbamate (B1207046) and subsequent reduction. chemicalbook.com Similarly, the synthesis of 5-bromo-2-methoxy-N,N-dimethylbenzamide involves the bromination of 2-methoxy-N,N-dimethylbenzamide using agents like N-bromosuccinimide (NBS).

Future synthetic strategies for this compound could explore:

Catalytic Methods: Investigating the use of novel catalysts to facilitate the amidation step, potentially lowering the required reaction temperatures and reducing the formation of byproducts.

Flow Chemistry: The implementation of continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This is particularly relevant for industrial-scale production.

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, would align with the growing emphasis on sustainable chemistry.

A key starting material for these syntheses is 2-bromo-5-methoxybenzoic acid. sigmaaldrich.combldpharm.com Recent advancements have focused on the selective bromination of 3-methoxybenzoic acid to produce this intermediate with high yield and purity, which is crucial for the subsequent synthesis of more complex molecules. google.com

Advanced Computational Prediction and Machine Learning in Drug Discovery Research

In silico methods are becoming indispensable tools in modern drug discovery, offering the ability to predict the properties and potential biological activities of molecules before they are synthesized. For this compound, computational studies can provide invaluable insights and guide further experimental work.

Future research in this area could involve:

Molecular Docking: Simulating the interaction of this compound with the binding sites of various known and novel protein targets. This can help to identify potential mechanisms of action and prioritize biological assays. For example, docking studies on related sulfonamides have suggested binding to the colchicine (B1669291) site of tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of a series of related benzamide (B126) derivatives with their biological activities. This can aid in the design of new analogues of this compound with improved potency and selectivity.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early-stage assessment can help to identify potential liabilities and guide molecular modifications to improve its drug-like properties.

Machine Learning Algorithms: Employing machine learning models trained on large datasets of chemical structures and their associated biological data to predict the potential therapeutic applications of this compound. These models can uncover non-obvious relationships between chemical structure and biological function.

Computational analyses of similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated the power of these techniques to provide insights into molecular stability, electronic properties, and potential reactive sites. nih.gov Similar in-depth theoretical studies on this compound would be highly beneficial. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Research Areas

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic actions. The specific substitution pattern of this compound suggests several promising areas for biological investigation.

Potential therapeutic areas and biological targets for future research include:

Oncology: Substituted benzamides have shown promise as anticancer agents. For instance, related compounds have been investigated for their ability to inhibit mitotic kinesins, which are crucial for cell division in cancer cells. The cytotoxic potential of N-(5-methoxyphenyl) methoxybenzenesulphonamides against various cancer cell lines, including breast adenocarcinoma (MCF7), highlights a potential avenue for research. nih.gov

Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzyme families, such as kinases, proteases, or histone deacetylases (HDACs), which are implicated in numerous diseases.

Central Nervous System (CNS) Disorders: Many benzamide derivatives exhibit activity in the CNS. Further investigation could explore the potential of this compound to modulate neurotransmitter receptors or transporters, which could be relevant for conditions like psychosis, depression, or anxiety.

Anti-inflammatory and Analgesic Activity: Some benzamide derivatives possess anti-inflammatory and analgesic properties. Screening this compound in relevant in vitro and in vivo models could uncover its potential in this therapeutic area.

The exploration of these and other potential biological activities will be crucial in defining the therapeutic utility of this compound.

Application in Radiopharmaceutical Research and Imaging Probes

The presence of a bromine atom in the structure of this compound opens up possibilities for its use in radiopharmaceutical research and as an imaging probe. Radioisotopes of bromine, such as bromine-76 (B1195326) and bromine-77, are positron and gamma emitters, respectively, making them suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.

Future research in this domain could focus on:

Radiolabeling: Developing methods to efficiently label this compound with a suitable radioisotope of bromine. This would involve optimizing the radiolabeling conditions to achieve high radiochemical yield and purity.

Preclinical Imaging: Once radiolabeled, the compound could be used in preclinical animal models to study its biodistribution, pharmacokinetics, and target engagement in vivo.

Target-Specific Imaging Agents: If this compound is found to bind with high affinity and selectivity to a specific biological target implicated in a disease (e.g., a receptor or enzyme in a tumor), its radiolabeled version could be developed as a diagnostic imaging agent for that disease.

Theranostic Applications: Combining the diagnostic imaging capabilities of a radiolabeled version of the compound with a therapeutic application, either of the "cold" (non-radioactive) compound itself or a version labeled with a therapeutic radioisotope.

The development of radiolabeled probes from novel chemical entities is a rapidly growing field that can provide unique insights into disease biology and accelerate the drug development process.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.